molecular formula C16H24N2O2 B2813499 Butyl 4-(4-methylpiperazin-1-yl)benzoate CAS No. 86620-49-7

Butyl 4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B2813499
CAS No.: 86620-49-7
M. Wt: 276.38
InChI Key: QTWIRNFCBIDNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a benzoate ester derivative, where the benzoate group is substituted with a 4-(4-methylpiperazin-1-yl) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 4-(4-methylpiperazin-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Butyl 4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(4-methyl-1-piperazinyl)benzoate
  • Benzoic acid, 4-(4-methyl-1-piperazinyl)-, butyl ester
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

Butyl 4-(4-methylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

butyl 4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWIRNFCBIDNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

19.6 g. (75 mmole) n-Butyl 4-(piperazin-1-yl)-benzoate are heated to reflux temperature for 12 hours in a mixture of 112 ml. 80% formic acid and 37.5 ml. 40% formaldehyde solution. After cooling, the reaction mixture is poured into 2.5 liters of water, rendered alkaline with 10N aqueous sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extracts are dried and evaporated to give 17.8 g. (86% of theory) of the desired product; m.p. 118°-120° C.
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